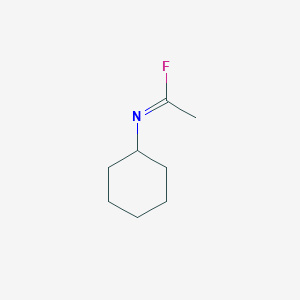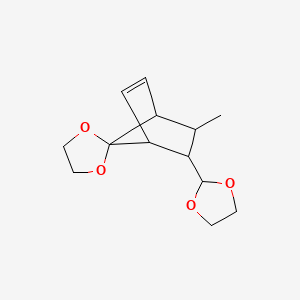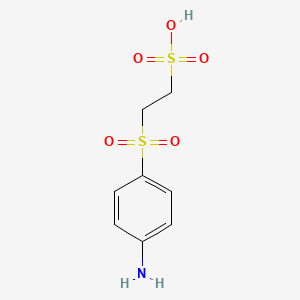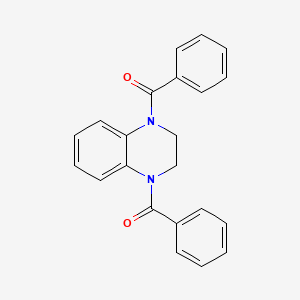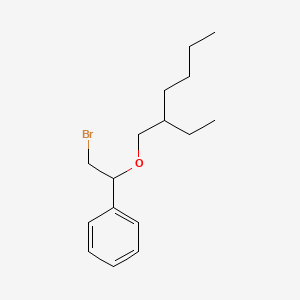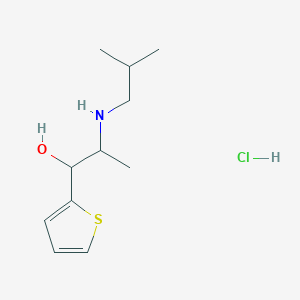
alpha-(1-(Isobutylamino)ethyl)-2-thiophenemethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(1-(Isobutylamino)ethyl)-2-thiophenemethanol hydrochloride is a chemical compound that belongs to the class of alpha-amino ketones. This compound is characterized by the presence of a thiophene ring, an isobutylamino group, and a methanol group. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1-(Isobutylamino)ethyl)-2-thiophenemethanol hydrochloride typically involves the nucleophilic substitution of an alpha-halogenated ketone with an amine. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, ensuring higher yields and purity. The use of automated systems and reactors can also help in optimizing the reaction conditions and minimizing the production costs.
化学反応の分析
Types of Reactions
Alpha-(1-(Isobutylamino)ethyl)-2-thiophenemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Alpha-(1-(Isobutylamino)ethyl)-2-thiophenemethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of alpha-(1-(Isobutylamino)ethyl)-2-thiophenemethanol hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Alpha-(1-(Isobutylamino)ethyl)-2-thiophenemethanol hydrochloride can be compared with other similar compounds such as:
- Alpha-(1-(Dimethylamino)ethyl)-2-thiophenemethanol hydrochloride
- Alpha-(1-(Ethylamino)ethyl)-2-thiophenemethanol hydrochloride
These compounds share similar structural features but differ in the nature of the amino group. The presence of different substituents can lead to variations in their chemical reactivity and biological activity, highlighting the uniqueness of this compound .
特性
CAS番号 |
31634-25-0 |
|---|---|
分子式 |
C11H20ClNOS |
分子量 |
249.80 g/mol |
IUPAC名 |
2-(2-methylpropylamino)-1-thiophen-2-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H19NOS.ClH/c1-8(2)7-12-9(3)11(13)10-5-4-6-14-10;/h4-6,8-9,11-13H,7H2,1-3H3;1H |
InChIキー |
GWEBJNXEQIKNFX-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC(C)C(C1=CC=CS1)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


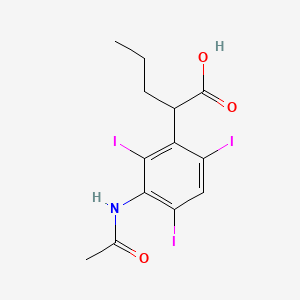
![7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine](/img/structure/B14697835.png)
![8-[(Trimethylsilyl)oxy]quinoline](/img/structure/B14697849.png)
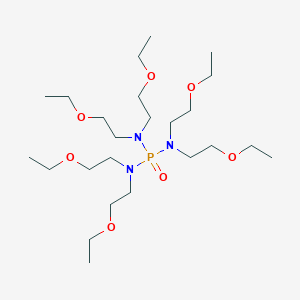
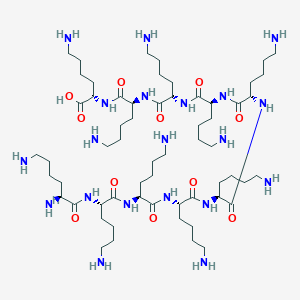
![1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide](/img/structure/B14697872.png)
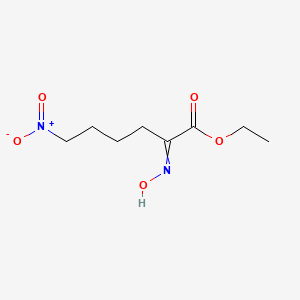
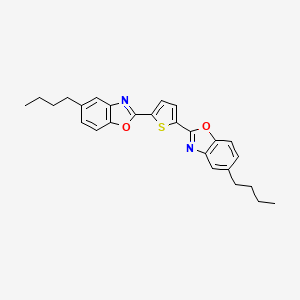
![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14697890.png)
